molecular formula C18H20ClN3O2 B2858851 1-Benzyl-3-chloro-5-(4-methylpiperazine-1-carbonyl)pyridin-2-one CAS No. 339024-49-6

1-Benzyl-3-chloro-5-(4-methylpiperazine-1-carbonyl)pyridin-2-one

Cat. No.: B2858851
CAS No.: 339024-49-6
M. Wt: 345.83
InChI Key: IKXMFOHIDNVOPJ-UHFFFAOYSA-N
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Description

1-Benzyl-3-chloro-5-(4-methylpiperazine-1-carbonyl)pyridin-2-one is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a benzyl group, a chloro substituent, and a methylpiperazino carbonyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-chloro-5-(4-methylpiperazine-1-carbonyl)pyridin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloronicotinic acid and an amine derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Chlorination: The chloro substituent can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylpiperazino Carbonyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-chloro-5-(4-methylpiperazine-1-carbonyl)pyridin-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the carbonyl group or other reducible functional groups.

    Coupling Reactions: The benzyl group can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

1-Benzyl-3-chloro-5-(4-methylpiperazine-1-carbonyl)pyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-chloro-5-(4-methylpiperazine-1-carbonyl)pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-chloro-5-(4-methylpiperazine-1-carbonyl)pyridin-2-one: shares similarities with other pyridinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

1-benzyl-3-chloro-5-(4-methylpiperazine-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-20-7-9-21(10-8-20)17(23)15-11-16(19)18(24)22(13-15)12-14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXMFOHIDNVOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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